

3-Bromophenetole chemical properties and structure

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Compound of Interest

Compound Name: 3-Bromophenetole

CAS No.: 2655-84-7

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An In-depth Technical Guide to **3-Bromophenetole**: Properties, Synthesis, and Applications in Modern Chemistry

Introduction

3-Bromophenetole, systematically known as 1-bromo-3-ethoxybenzene, is a halogenated aromatic ether that serves as a versatile intermediate in organic synthesis. Its unique structural combination—an ethoxy group and a bromine atom positioned meta to each other on a benzene ring—provides a valuable scaffold for the construction of more complex molecules. The ethoxy group, a weak activating group, and the bromine atom, a reactive handle for cross-coupling reactions, make **3-Bromophenetole** a reagent of significant interest, particularly in the fields of pharmaceutical development, agrochemicals, and materials science. This guide provides a comprehensive overview of its chemical properties, structure, synthesis, reactivity, and applications for researchers and drug development professionals.

Physicochemical and Structural Properties

3-Bromophenetole is a combustible liquid under standard conditions. Its key physical and chemical properties are summarized in the table below, sourced from established chemical

databases.[1][2][3]

Property	Value	Source(s)
IUPAC Name	1-bromo-3-ethoxybenzene	[1][4]
Synonyms	3-Bromophenyl ethyl ether	[2][4]
CAS Number	2655-84-7	[1][2][4]
Molecular Formula	C ₈ H ₉ BrO	[1][4]
Molecular Weight	201.06 g/mol	[1][2]
Appearance	Liquid	N/A
Boiling Point	206 °C (lit.)	[2][5]
Density	1.481 g/mL at 25 °C (lit.)	[2]
Refractive Index	n ₂₀ /D 1.548 (lit.)	[2]
Flash Point	83 °C (181.4 °F) - closed cup	[2]
SMILES	<chem>CCOc1cccc(Br)c1</chem>	[2]
InChIKey	LQBMPJSTUHWGDE- UHFFFAOYSA-N	[2]

Molecular Structure

The structure of **3-Bromophenetole** features a benzene ring substituted with an ethoxy group (-OCH₂CH₃) and a bromine atom at positions 1 and 3, respectively. This meta-substitution pattern influences the molecule's electronic properties and reactivity.

Caption: Molecular structure of **3-Bromophenetole** (1-bromo-3-ethoxybenzene).

Spectroscopic Characterization

Spectroscopic analysis is essential for the verification of **3-Bromophenetole**'s identity and purity. Key expected spectral features are outlined below.[1][6]

- ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the ethoxy group. The aromatic region (typically δ 6.8-7.4 ppm) will display a complex splitting pattern due to the meta-substitution. The ethoxy group will present as a triplet at approximately δ 1.4 ppm (for the -CH₃) and a quartet at around δ 4.0 ppm (for the -OCH₂-).
- ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show eight distinct signals. The carbon attached to the bromine (C-Br) will be found around δ 122 ppm, while the carbon attached to the ether oxygen (C-O) will be significantly downfield, near δ 159 ppm. The remaining four aromatic carbons will appear between δ 115-130 ppm. The ethoxy carbons will be visible at approximately δ 63 ppm (-OCH₂-) and δ 15 ppm (-CH₃).^[1]
^[6]
- FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will exhibit characteristic absorption bands. Key peaks include C-H stretching for the aromatic ring (~3000-3100 cm⁻¹), aliphatic C-H stretching for the ethyl group (~2850-2980 cm⁻¹), C=C aromatic ring stretching (~1475-1580 cm⁻¹), and a strong C-O-C ether stretching band (~1250 cm⁻¹). The C-Br stretch typically appears in the fingerprint region, below 1000 cm⁻¹.
- Mass Spectrometry (MS): Electron ionization mass spectrometry will show a characteristic molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom due to its isotopic distribution (⁷⁹Br and ⁸¹Br).

Synthesis and Manufacturing

3-Bromophenetole is most commonly synthesized from its precursor, 3-bromophenol, via a Williamson ether synthesis. This reaction involves the deprotonation of the phenol to form a more nucleophilic phenoxide, which then undergoes an S_N2 reaction with an ethylating agent.

Protocol: Synthesis of 3-Bromophenetole from 3-Bromophenol

This protocol is based on the well-established Williamson ether synthesis methodology.^[7]

Materials:

- 3-Bromophenol

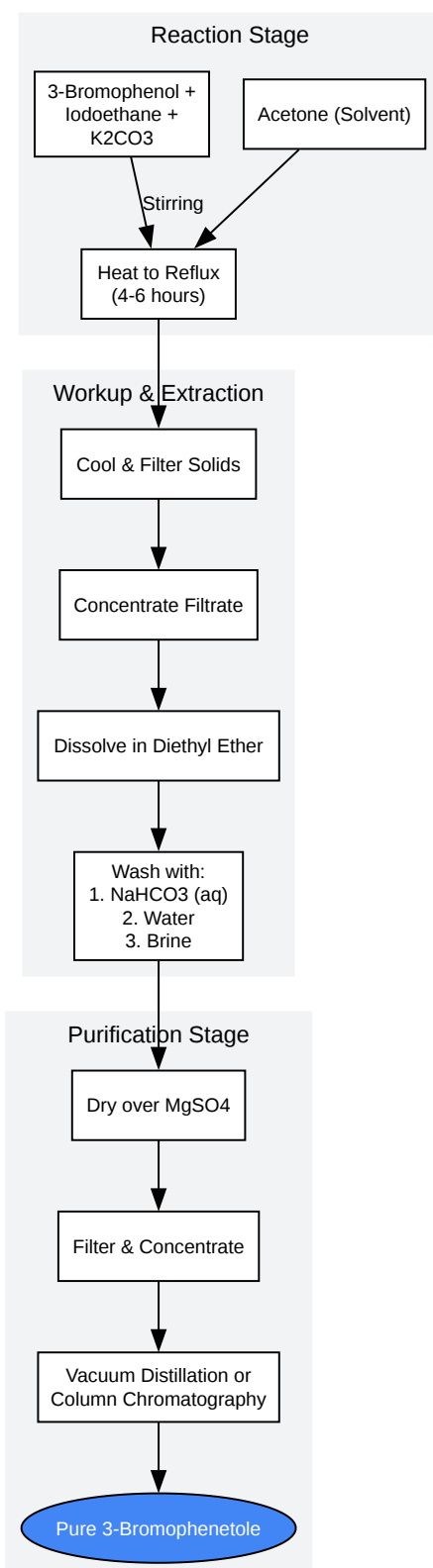
- Iodoethane (or Bromoethane)
- Potassium Carbonate (K_2CO_3), anhydrous
- Acetone (or Dimethylformamide, DMF), anhydrous
- Diethyl ether
- Saturated aqueous sodium bicarbonate ($NaHCO_3$) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous Magnesium Sulfate ($MgSO_4$) or Sodium Sulfate (Na_2SO_4)

Procedure:

- **Reaction Setup:** To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.
- **Addition of Ethylating Agent:** While stirring the suspension, add iodoethane (1.2 eq) dropwise at room temperature.
- **Reaction:** Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Workup:** After the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate. Rinse the solid with a small amount of acetone.
- **Extraction:** Concentrate the filtrate under reduced pressure to remove the acetone. Dissolve the resulting residue in diethyl ether. Wash the organic layer sequentially with saturated $NaHCO_3$ solution, water, and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous $MgSO_4$, filter, and concentrate the solvent under reduced pressure to yield the crude **3-Bromophenetole**.
- **Purification:** The crude product can be purified by vacuum distillation or column chromatography on silica gel to obtain pure **3-Bromophenetole**.

Causality and Self-Validation:

- **Base Selection:** Potassium carbonate is a sufficiently strong base to deprotonate the phenol (pKa ~9-10) but is mild enough to avoid side reactions. Its insolubility in acetone drives the reaction forward as the phenoxide is formed.^[7]
- **Solvent Choice:** Acetone or DMF are suitable polar aprotic solvents that facilitate S_N2 reactions by solvating the potassium cation without hydrogen bonding to the nucleophile.
- **Workup Logic:** The aqueous washes are critical. The NaHCO₃ wash removes any unreacted acidic 3-bromophenol. The brine wash helps to break any emulsions and remove bulk water from the organic phase before the final drying step.
- **Validation:** The purity of the final product should be confirmed by the spectroscopic methods described above (NMR, IR, MS) and compared against reference spectra.



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Caption: General workflow for the synthesis of **3-Bromophenetole**.

Reactivity and Applications in Drug Development

The synthetic utility of **3-Bromophenetole** is primarily derived from the reactivity of the C-Br bond. As an aryl bromide, it is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions.[8]

- Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, creating biaryl structures.
- Heck Coupling: Reaction with alkenes to form substituted alkenes.
- Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, yielding substituted anilines.
- Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds, producing aryl alkynes.

The reactivity in these transformations is generally high, following the trend $I > Br > Cl$ for the halide leaving group.[8] The meta-position of the ethoxy group provides moderate electronic influence compared to ortho- or para-substituents, leading to predictable reactivity.[9]

In drug development, brominated aromatic compounds are invaluable building blocks.[10][11] **3-Bromophenetole** can be used to introduce the 3-ethoxyphenyl moiety into a target molecule. This fragment can influence a drug candidate's pharmacokinetic properties, such as lipophilicity, metabolic stability, and receptor binding affinity.[10] While specific blockbuster drugs directly using **3-Bromophenetole** as a starting material are not prominently cited, its utility is analogous to other bromophenol derivatives that are key intermediates in the synthesis of APIs across various therapeutic areas, including oncology, inflammation, and infectious diseases.[10][12]

Safety and Handling

3-Bromophenetole is classified as a hazardous substance and requires careful handling in a laboratory setting.

- GHS Hazards: It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][13]

- Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid breathing vapors and prevent contact with skin and eyes.[7][13]
- First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes. For skin contact, wash off with soap and plenty of water. If inhaled, move the person to fresh air. Seek medical attention if symptoms persist.[13]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

Conclusion

3-Bromophenetole is a synthetically valuable building block whose utility is rooted in its straightforward synthesis and the versatile reactivity of its aryl-bromide functional group. For researchers in medicinal chemistry and process development, it offers a reliable means to incorporate the 3-ethoxyphenyl group, a common motif in pharmacologically active compounds. A thorough understanding of its properties, synthesis, and reactivity, coupled with stringent safety protocols, enables its effective use in the creation of novel and complex molecular architectures.

References

- PubChem. **3-Bromophenetole**. National Center for Biotechnology Information. [\[Link\]](#)
- PrepChem. Synthesis of 3-bromo-phenol. [\[Link\]](#)
- P&S Chemicals. Product information, **3-Bromophenetole**. [\[Link\]](#)
- The Royal Society of Chemistry. Supporting Information: L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. [\[Link\]](#)
- SpectraBase. B-bromophenetole. [\[Link\]](#)
- Organic Syntheses. p-BROMOPHENOL. [\[Link\]](#)
- Organic Syntheses. Phenol, o-bromo-. [\[Link\]](#)

- PubMed Central (PMC). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. [\[Link\]](#)
- MDPI. Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. [\[Link\]](#)
- National Institutes of Health (NIH). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. [\[Link\]](#)
- PubChem. 3-Bromophenol. [\[Link\]](#)
- RASĀYAN Journal of Chemistry. SYNTHESIS, DFT, SPECTROSCOPIC CHARACTERISATION (FT-IR, FT-RAMAN, NMR AND UV-VISIBLE) AND MOLECULAR DOCKING INVESTIGATION OF 3-(4-BROMOPHENYL)-1-(THIOPHENE-2-YL) PROP-2-EN-1-ONE. [\[Link\]](#)
- Mody Chemi-Pharma Ltd. Why 4-Bromophenol is Crucial in Pharmaceuticals: Global Usage Volume Insights. [\[Link\]](#)
- PubMed. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. [\[Link\]](#)

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Sources

1. 3-Bromophenetole | C₈H₉BrO | CID 75867 - PubChem [pubchem.ncbi.nlm.nih.gov]
2. 3-Bromophenol | C₆H₅BrO | CID 11563 - PubChem [pubchem.ncbi.nlm.nih.gov]
3. 3-溴苯乙醚 97% | Sigma-Aldrich [sigmaaldrich.com]
4. benchchem.com [benchchem.com]

- 5. Phenol, 3-bromo- [webbook.nist.gov]
- 6. spectrabase.com [spectrabase.com]
- 7. prepchem.com [prepchem.com]
- 8. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. nbinno.com [nbinno.com]
- 11. modychem.co [modychem.co]
- 12. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CN102060717B - The synthetic method of the bromophenol of 3 amino 4 - Google Patents [patents.google.com]
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